molecular formula C19H18N2O3S B2638089 Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 892843-48-0

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2638089
CAS No.: 892843-48-0
M. Wt: 354.42
InChI Key: MEIHSXOURHJEII-UHFFFAOYSA-N
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Description

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

The synthesis of Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the reaction of 6-isopropylbenzo[d]thiazole-2-amine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of thiazole derivatives in various applications.

Properties

IUPAC Name

methyl 4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)14-8-9-15-16(10-14)25-19(20-15)21-17(22)12-4-6-13(7-5-12)18(23)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHSXOURHJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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